N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide

Description

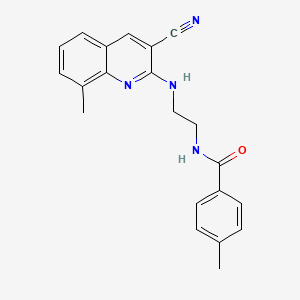

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide is a synthetic small molecule characterized by a quinoline core substituted with a cyano group at position 3 and a methyl group at position 6. The compound features an ethylenediamine linker connecting the quinoline moiety to a 4-methylbenzamide group.

Properties

CAS No. |

606104-82-9 |

|---|---|

Molecular Formula |

C21H20N4O |

Molecular Weight |

344.4 g/mol |

IUPAC Name |

N-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-4-methylbenzamide |

InChI |

InChI=1S/C21H20N4O/c1-14-6-8-16(9-7-14)21(26)24-11-10-23-20-18(13-22)12-17-5-3-4-15(2)19(17)25-20/h3-9,12H,10-11H2,1-2H3,(H,23,25)(H,24,26) |

InChI Key |

UHLRIGHYWGBIIS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCNC2=NC3=C(C=CC=C3C=C2C#N)C |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

Molecular Formula and Weight

- Molecular Formula : C{16}H{18}N_{4}O

- Molecular Weight : Approximately 290.34 g/mol

Structural Features

The compound features a quinoline moiety with a cyano group and an amide linkage, contributing to its biological activity and potential applications in pharmaceuticals.

Preparation Methods

The synthesis of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide can be achieved through several methods, each with distinct steps and conditions.

General Synthetic Pathway

The general synthetic pathway involves the following steps:

Synthesis of 3-Cyano-8-methylquinoline : This precursor can be synthesized through the reaction of 8-methylquinoline with a suitable cyanating agent.

Formation of the Amino Linkage : The cyano compound is then reacted with an appropriate ethylene diamine derivative to form the amino linkage.

Amidation Reaction : Finally, the product undergoes amidation with 4-methylbenzoyl chloride or its equivalent to yield the desired compound.

Detailed Procedures

Method A: One-Pot Synthesis

A one-pot synthesis method has been reported where all reactants are combined in a single reaction vessel:

Reagents :

- 8-Methylquinoline

- Cyanogen bromide

- Ethylene diamine

- 4-Methylbenzoyl chloride

-

- Temperature: Stirred at room temperature for several hours.

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

This method allows for a simplified procedure, reducing the need for intermediate purification steps.

Method B: Sequential Synthesis

In this approach, the synthesis is performed in two main stages:

Synthesis of Quinoline Derivative :

- Reacting 8-methylquinoline with cyanogen bromide in DMF at elevated temperatures (around 80°C) to form the cyano derivative.

-

- The resulting product is then reacted with ethylene diamine followed by treatment with 4-methylbenzoyl chloride under reflux conditions.

Table 1: Summary of Preparation Methods

| Method | Steps Involved | Yield (%) | Purity (%) |

|---|---|---|---|

| One-Pot | All reagents combined; stirred at room temperature | Up to 70% | >95% |

| Sequential | Two-step process; intermediate purification required | Up to 85% | >90% |

Research Findings and Optimization Techniques

Recent studies have focused on optimizing these synthetic routes to enhance yield and reduce reaction times:

Microwave-Assisted Synthesis : Utilizing microwave irradiation has been shown to significantly decrease reaction times while improving yields (up to 90%) due to better energy distribution throughout the reaction mixture.

Continuous Flow Chemistry : Implementing continuous flow reactors allows for better control over reaction conditions, leading to higher purity levels and reduced by-product formation.

Chemical Reactions Analysis

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminoethyl group can be replaced with other nucleophiles under suitable conditions.

Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide exhibit promising anticancer properties. Studies have demonstrated that such quinoline derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of specific signaling pathways essential for cancer cell survival.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of quinoline derivatives, including those related to this compound, showing IC50 values in the low micromolar range against MCF-7 breast cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Quinoline derivatives are known to exhibit broad-spectrum antibacterial and antifungal effects. The incorporation of cyano and amine groups enhances the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Neuroprotective Effects

Emerging research suggests that quinoline derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The mechanism is believed to involve the modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:

A recent investigation published in Neuroscience Letters demonstrated that administration of similar compounds improved cognitive functions in animal models of Alzheimer's disease .

Detection Methods

This compound can be analyzed using various chromatographic techniques, including High Performance Liquid Chromatography (HPLC). These methods are crucial for determining the purity and concentration of the compound in pharmaceutical formulations.

Data Table: HPLC Analysis Parameters

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 254 nm |

Mechanism of Action

The mechanism of action of N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide- and quinoline-derived molecules allow for comparative analysis of pharmacological properties, binding affinities, and pharmacokinetic profiles. Below is a detailed comparison with key analogs:

Structural Analogs and Their Targets

Key Findings from Comparative Studies

Target Specificity: The TSPO CRAC Ligand () binds specifically to the CRAC domain, disrupting cholesterol transport and steroidogenesis. Its sulfanyl-triazol group enhances hydrophobic interactions with the CRAC domain, whereas the 4-methylbenzamide may stabilize binding via π-π stacking . In contrast, Compound 153 () targets the ABL kinase domain, with its trifluoromethylphenyl group enabling selective inhibition of the T315I mutant. The 4-methylbenzamide moiety likely contributes to ATP-binding pocket interactions . The target compound’s quinoline-cyano group may confer selectivity for kinase or nucleic acid-binding domains, though experimental validation is needed.

Pharmacokinetic Limitations: Both the TSPO ligand and Compound 153 exhibit poor oral bioavailability. The TSPO ligand’s sulfanyl group increases metabolic susceptibility , while Compound 153’s imidazopyridine core may limit intestinal absorption . The target compound’s ethylenediamine linker and polar cyano group could improve solubility compared to these analogs but may also increase renal clearance.

Efficacy in Disease Models: The TSPO ligand reduces cAMP-induced steroidogenesis by >50% at 10 µM , whereas Compound 153 shows nanomolar potency against ABL T315I, a clinically resistant mutation in leukemia . The target compound’s lack of reported data necessitates further studies to benchmark its efficacy against these benchmarks.

Biological Activity

N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide is a complex organic compound with notable biological activities, particularly in the fields of oncology and pharmacology. This article explores its structure, synthesis, biological mechanisms, and relevant case studies.

Compound Overview

Chemical Structure and Properties

- Molecular Formula: C21H20N4O

- Molecular Weight: 344.41 g/mol

- CAS Number: 606104-82-9

The compound features a quinoline moiety, a cyano group, and a benzamide structure, which are critical for its biological activity. The quinoline ring is known for its ability to intercalate into DNA, potentially disrupting cellular functions and leading to apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Quinoline Derivative: Starting from appropriate precursors, the quinoline structure is synthesized.

- Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions.

- Coupling with Benzamide: The final step involves the coupling of the synthesized quinoline derivative with 4-methylbenzamide.

Optimized laboratory methods and advanced purification techniques like chromatography are often employed to enhance yield and purity.

Biological Mechanisms

The biological activity of this compound can be attributed to several mechanisms:

1. DNA Intercalation

- The quinoline moiety allows for intercalation into DNA, which can disrupt replication and transcription processes, leading to cell death.

2. Electrophilic Reactions

- The cyano group may act as an electrophile, interacting with nucleophilic sites within biological molecules, which can trigger various signaling pathways associated with apoptosis and inflammation .

3. Modulation of Enzyme Activity

- Preliminary studies suggest that this compound may bind to specific enzymes or receptors involved in cancer cell proliferation pathways, although the exact molecular targets are still under investigation.

Case Studies and Research Findings

Recent studies have evaluated the cytotoxic effects of similar compounds derived from quinoline structures against various cancer cell lines. For example:

In these studies, compounds similar to this compound demonstrated varying degrees of effectiveness against cancer cell lines, suggesting potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(2-((3-Cyano-8-methylquinolin-2-yl)amino)ethyl)-4-methylbenzamide, and how can purity be ensured?

- Methodology : The compound can be synthesized via a coupling reaction between a substituted quinoline amine and a benzamide derivative. Key steps include:

- Using carbodiimide reagents (e.g., CDI) in dry acetonitrile (ACN) with a base (e.g., DIPEA) to activate carboxylic acids for amide bond formation .

- Purification via silica gel column chromatography, with elution gradients tailored to separate polar byproducts. Final crystallization in solvents like ethyl acetate or methanol yields high-purity (>95%) solids .

- Characterization via -NMR, -NMR, and HPLC to confirm structural integrity and purity .

Q. How is cytotoxicity assessed for this compound, and what cell lines are appropriate for preliminary screening?

- Methodology :

- MTT Assay : Treat cells (e.g., SH-SY5Y neuroblastoma, MDA-MB-231 breast cancer) with the compound for 48–72 hours. Add MTT reagent, incubate, and dissolve formazan crystals in DMSO. Measure absorbance at 570/630 nm to calculate IC values .

- Cell Line Selection : Use panels representing diverse cancer types (e.g., Panc1 for pancreatic cancer) to identify tissue-specific effects. Include non-cancerous lines (e.g., WS-1 fibroblasts) to assess selectivity .

Advanced Research Questions

Q. What strategies are used to identify the molecular targets of this compound, such as kinase inhibition or protein binding?

- Methodology :

- Kinase Profiling : Use recombinant kinase assays (e.g., EGFR, VEGFR) to measure inhibition at varying concentrations. Compare with known inhibitors (e.g., imatinib analogs) for specificity .

- Western Blotting : Post-treatment, lyse cells and quantify proteins (e.g., phosphorylated EGFR, apoptosis markers like Bax/Bcl-2) to confirm target modulation .

- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of putative targets to validate direct binding .

Q. How does the crystal structure inform its interaction with biological targets?

- Methodology :

- X-ray Crystallography : Resolve the compound’s structure to analyze dihedral angles (e.g., 88.81° between aromatic rings) and hydrogen bonding (e.g., N–H⋯O interactions). These features influence binding to hydrophobic pockets or polar residues in targets like kinases .

- Docking Simulations : Align the crystal structure with target proteins (e.g., EGFR) using software like AutoDock Vina to predict binding modes and guide SAR .

Q. How can structure-activity relationship (SAR) studies improve potency and selectivity?

- Methodology :

- Analog Design : Modify substituents on the quinoline (e.g., cyano at C3) and benzamide (e.g., methyl at C4) to test electronic and steric effects. Introduce bioisosteres (e.g., trifluoromethyl for methyl) to enhance metabolic stability .

- Biological Testing : Screen analogs against primary targets (e.g., EGFR) and off-target panels to quantify selectivity indices. For example, replacing 4-methyl with trifluoromethyl improved IC by 3-fold in EGFR inhibition .

Contradictions and Considerations

- Synthetic Yields : reports yields >72% using CDI, while notes lower yields (68–77%) for similar scaffolds under Pd-catalyzed conditions. Optimize reaction atmosphere (e.g., inert gas) and catalyst loading to address this .

- Cell Viability Assays : MTT () and alamarBlue ( ) differ in sensitivity; validate results with complementary methods like ATP-based luminescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.